3,4,5-Trimethoxybenzoyl isothiocyanate
Description
3,4,5-Trimethoxybenzoyl isothiocyanate is a specialized organic compound featuring a benzoyl core substituted with three methoxy groups at the 3-, 4-, and 5-positions, coupled with an isothiocyanate (-NCS) functional group. The isothiocyanate variant is likely synthesized via substitution of the chloride group with an isothiocyanate moiety. This compound is inferred to serve as a building block in pharmaceuticals, agrochemicals, or materials science due to its reactive functional group and aromatic backbone.
Properties
CAS No. |
6939-63-5 |
|---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzoyl isothiocyanate |
InChI |
InChI=1S/C11H11NO4S/c1-14-8-4-7(11(13)12-6-17)5-9(15-2)10(8)16-3/h4-5H,1-3H3 |
InChI Key |
SRJJUWPSSFADES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C=S |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Research
One of the most significant applications of 3,4,5-trimethoxybenzoyl isothiocyanate lies in its anticancer properties . Studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds derived from this compound have shown effectiveness in inhibiting cell growth in human tumor cell lines such as HeLa and MCF-7, with IC50 values ranging from 2.4 to 78 nM . The mechanism involves inducing apoptosis through mitochondrial pathways and disrupting tubulin polymerization, similar to established chemotherapeutic agents .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties . It has been studied for its effectiveness against various bacterial strains and fungi. The compound's ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents .
Chemical Reagent in Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a useful reagent in synthetic organic chemistry.
Chromatography Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC) methods. For instance, it can be separated on Newcrom R1 HPLC columns using a mobile phase consisting of acetonitrile and water . This method provides a scalable approach for isolating impurities and analyzing pharmacokinetic properties.
Case Study: Anticancer Activity Evaluation
A study evaluated several derivatives of this compound for their antiproliferative effects on a panel of human cancer cell lines. The results highlighted that specific substitutions at the 2-position of the thiazole skeleton significantly enhanced activity against cancer cells . The most active compound induced apoptosis through caspase-3 activation and demonstrated potential antivascular activity by reducing endothelial cell migration.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a therapeutic agent in treating infections .
Comparison with Similar Compounds
Key Comparative Insights:
Functional Group Reactivity :
- Isothiocyanates (-NCS) : These compounds react with amines to form thioureas, critical in drug discovery and polymer chemistry. The electron-donating methoxy groups in this compound reduce its electrophilicity compared to fluorinated analogs like 3,4-difluorophenyl isothiocyanate , which reacts more aggressively due to electron-withdrawing fluorine atoms .
- Isocyanates (-NCO) : 3,5-Bis(trifluoromethyl)phenyl isocyanate forms ureas with amines. Its trifluoromethyl groups amplify reactivity, making it more electrophilic than isothiocyanates .
Substituent Effects :
- Methoxy groups in 3,4,5-trimethoxybenzoyl derivatives enhance solubility in polar solvents and stabilize intermediates via resonance. In contrast, the methylthio group in 4-(methylthio)phenyl isothiocyanate increases lipophilicity, favoring membrane permeability in biological systems .
- Heterocyclic systems like 2-furfuryl isothiocyanate exhibit unique reactivity in cycloaddition reactions due to the electron-rich furan ring .
Applications :
- 3,4,5-Trimethoxybenzoyl chloride is a precursor for acylations, while its isothiocyanate derivative is tailored for thiourea synthesis.
- Fluorinated isothiocyanates are preferred in high-performance materials requiring thermal stability, whereas methoxy-rich variants may find use in natural product derivatization .
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The synthesis of 3,4,5-trimethoxybenzoyl isothiocyanate commonly begins with the preparation of 3,4,5-trimethoxybenzoyl chloride (C₁₀H₁₁ClO₄), a critical intermediate. Source details an optimized method using bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent:
-
Reagents :
-
3,4,5-Trimethoxybenzoic acid (1.0 equiv)
-
Bis(trichloromethyl) carbonate (0.33–1.0 equiv)
-
Organic amine catalyst (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine, 0.03–0.1 equiv)
-
Solvent: 2-methyltetrahydrofuran (3.5–20× mass of benzoic acid)
-
-
Procedure :
The reaction proceeds at 20–70°C for 4–10 hours, yielding the acyl chloride with 71–98.6% purity after recrystallization in petroleum ether or cyclohexane. This method avoids hazardous thionyl chloride, improving safety and scalability.
Conversion to Isothiocyanate
The acyl chloride undergoes nucleophilic substitution with ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in anhydrous conditions. Source demonstrates this step in a one-pot synthesis of acyl thioureas:
-
Reaction Conditions :
-
Solvent: Dry acetonitrile
-
Temperature: 0–25°C
-
Molar ratio: 1:1 (acyl chloride : thiocyanate salt)
-
The intermediate This compound forms in situ and reacts directly with amines to yield thiourea derivatives. Isolating the pure isothiocyanate requires careful quenching and purification via column chromatography.
Direct Synthesis from 3,4,5-Trimethoxybenzoic Acid
Thiophosgene-Mediated Route
Source outlines a general protocol for isothiocyanate synthesis using thiophosgene (CSCl₂), applicable to this compound:
-
Steps :
-
Activate the carboxylic acid as a mixed anhydride using DCC (dicyclohexylcarbodiimide).
-
Treat with thiophosgene in dichloromethane under biphasic conditions (NaHCO₃ aqueous layer).
-
Extract with ethyl acetate and purify via distillation or crystallization.
-
This method achieves >80% yields for analogous aryl isothiocyanates but requires strict control of thiophosgene’s toxicity.
Dithiocarbamate Desulfurization
Source reviews dithiocarbamate salt decomposition as a green alternative:
-
Dithiocarbamate Formation :
React 3,4,5-trimethoxybenzoyl amine with CS₂ and triethylamine in THF. -
Desulfurization :
Treat with tetrapropylammonium tribromide (TPATB) in a H₂O/EtOAc biphasic system.
This method avoids toxic reagents and achieves 85–92% yields for electron-rich aryl isothiocyanates.
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Purity | Advantages |
|---|---|---|---|---|---|
| Acyl Chloride + NH₄SCN | Benzoyl chloride | NH₄SCN, dry MeCN | 70–75% | 95–98% | Scalable, high purity |
| Thiophosgene Route | Benzoic acid | CSCl₂, DCC | 65–80% | 90–95% | Direct, avoids chloride intermediate |
| Dithiocarbamate Route | Benzoyl amine | CS₂, TPATB | 85–92% | 97–99% | Eco-friendly, mild conditions |
Optimization and Challenges
Solvent Selection
Catalytic Efficiency
Q & A
Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxybenzoyl isothiocyanate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 3,4,5-trimethoxybenzoyl chloride with ammonium isothiocyanate in anhydrous 1,4-dioxane under reflux. Key parameters include maintaining stoichiometric ratios (1:1), inert atmosphere to prevent hydrolysis, and reaction times of 4–6 hours. Post-reaction isolation via ice/water quenching and filtration yields the product. Alternative routes may use benzoyl chloride derivatives and thiocyanate salts under similar conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- IR Spectroscopy : Confirms the isothiocyanate group (C=N stretching at ~2050–2100 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹).
- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). The benzoyl carbonyl carbon appears at ~165–170 ppm.
- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 294.07 for C₁₁H₁₁NO₄S). Cross-referencing with elemental analysis ensures purity .
Q. How does the stability of this compound vary under different storage conditions?
Stability is highly solvent-dependent. In anhydrous DMF or DMSO, the compound remains stable for weeks at –20°C. Hydrolytic degradation occurs in protic solvents (e.g., water, ethanol), forming thiourea derivatives. Long-term storage requires desiccated, oxygen-free environments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in thiourea and heterocycle formation?
The isothiocyanate group reacts with primary amines via nucleophilic addition to form thioureas. For example, condensation with 4-(benzo[d]thiazol-2-yl)benzenamine in DMF at 80°C yields 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas. Cyclization reactions with hydrazonoyl halides produce oxadiazinane or triazinane derivatives, driven by the electron-withdrawing effect of the trimethoxybenzoyl group, which enhances electrophilicity at the isothiocyanate carbon .
Q. How do structural modifications of this compound influence its antimicrobial or antitumor activity?
Substitution at the aryl ring (e.g., halogens, nitro groups) enhances bioactivity. For instance, analogs like (E)-3-[dibenzo(b,d)thiophen-2-yl]-2-(3,4,5-trimethoxybenzoyl) acrylonitrile exhibit MIC values as low as 1 µg/mL against Staphylococcus aureus. The trimethoxy group enhances membrane permeability, while the isothiocyanate moiety disrupts cellular thiol homeostasis. Computational docking studies suggest interactions with bacterial DNA gyrase or tumor necrosis factor receptors .
Q. What strategies resolve contradictions in reported catalytic efficiencies for glycosylation reactions involving this compound?
Discrepancies arise from solvent polarity and catalyst choice. For example, BF₃·Et₂O in dichloromethane promotes β-glycosidic bond formation (yield >80%), while silver triflate in acetonitrile favors α-anomers. Kinetic studies using TLC or HPLC-PDA monitoring reveal that steric hindrance from the trimethoxy group slows reaction rates compared to non-substituted analogs .
Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict attack sites. The LUMO distribution shows maximal electrophilicity at the isothiocyanate carbon, directing nucleophilic addition. Solvent effects (PCM models) and steric maps (MEP surfaces) further refine predictions for reactions with bulky amines or thiols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
